molecular formula C48H73N11O10S B1671037 Ebiratide CAS No. 105250-86-0

Ebiratide

Cat. No. B1671037
M. Wt: 996.2 g/mol
InChI Key: UMGYZFNFUVMLKV-BDPXDZDXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ebiratide, also known as Hoe 427, is a peptide analog of corticotrophin (ACTH 4-9). It is endocrinologically inert and highly lipophilic, with prolonged metabolic stability . It exerts neurotrophic properties in vivo and has significant effects on acetylcholine metabolism .


Synthesis Analysis

Ebiratide is transported through the blood-brain barrier via an absorptive-mediated endocytosis . The permeation of ebiratide across the intestinal mucosae has been examined using isolated intestinal membranes from rats .


Molecular Structure Analysis

The molecular formula of Ebiratide is C48H73N11O10S . Its average mass is 996.226 Da and its mono-isotopic mass is 995.526245 Da .

Scientific Research Applications

Learning and Memory Enhancement

Ebiratide, an analog of ACTH4-9, has been investigated for its effects on memory processes in mice and rats. Studies demonstrate its effectiveness in various training and testing procedures, such as inhibitory avoidance tests and maze tasks. Ebiratide showed significant results in enhancing learning and memory at certain doses (Hock et al., 1988).

Neurotrophic Effects

Research on ebiratide's neurotrophic effects indicates potential benefits for central nervous system (CNS) degenerative disorders like Alzheimer's disease. In studies involving both cultured rat septal cells and aged rats, ebiratide treatment led to increased activities of enzymes related to neurotransmitter synthesis and reduced neuronal degeneration (Matsumoto, Tsuda, & Nakamura, 2005).

Blood-Brain Barrier Transport

Ebiratide has shown a significant ability to cross the blood-brain barrier, as evidenced by studies using in-vivo brain microdialysis and capillary depletion methods. This property is crucial for delivering therapeutic agents to the brain (Shimura et al., 1992).

Intestinal Stability and Proteolysis

The intestinal stability of ebiratide has been assessed to understand its behavior after oral administration. Findings suggest its stability in the small intestinal fluid, with variations in hydrolytic rates across different regions of the intestine. This research is important for developing oral forms of the drug (Okagawa et al., 1994).

Methodologies for Detection and Analysis

Advancements in High-Performance Liquid Chromatography with fluorescence detection have been applied for analyzing ebiratide, enhancing the precision and sensitivity of its detection in various biological samples (Hamachi, Nakashima, & Akiyama, 1997).

Percutaneous Absorption

Studies on ebiratide's percutaneous absorption reveal its potential for transdermal therapeutic systems. This research is significant for developing non-invasive delivery methods for treatments (Ogiso et al., 1994).

Brain Transfer and Uptake

Research on the braintransfer of ebiratide in rats indicates its potential for CNS delivery. The studies showed that after intravenous administration, ebiratide was able to reach the brain, peaking at 5 minutes post-administration. This suggests specific uptake mechanisms for the peptide in the brain, relevant for therapeutic applications (Shimura, Tabata, & Hayashi, 1991).

Absorptive-Mediated Endocytosis

Ebiratide's transport through the blood-brain barrier involves absorptive-mediated endocytosis, a mechanism essential for the delivery of certain therapeutic agents to the brain. This process is critical for understanding how ebiratide and similar compounds can be effectively used in treatments involving the CNS (Terasaki et al., 1992).

Behavioral Effects

Ebiratide's impact on consummatory patterns and behaviors has been explored. Studies in rats have shown that it can significantly reduce daily ethanol consumption, suggesting its potential application in behavioral studies and therapies (Krishnan & Maickel, 1991).

Pharmacokinetics

Developing a specific radioimmunoassay method for ebiratide allows for a more precise understanding of its pharmacokinetics. This method aids in determining plasma levels and urinary excretion of ebiratide, essential for its clinical application (Mitsuma et al., 1990).

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-(8-aminooctylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H73N11O10S/c1-70(68,69)27-23-36(51)43(62)55-38(21-22-42(60)61)46(65)59-41(30-35-31-52-32-54-35)48(67)58-40(29-34-18-10-7-11-19-34)47(66)56-37(20-12-14-25-50)45(64)57-39(28-33-16-8-6-9-17-33)44(63)53-26-15-5-3-2-4-13-24-49/h6-11,16-19,31-32,36-41H,2-5,12-15,20-30,49-51H2,1H3,(H,52,54)(H,53,63)(H,55,62)(H,56,66)(H,57,64)(H,58,67)(H,59,65)(H,60,61)/t36-,37+,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFHFIGNDKHDPG-MPJXNKHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCCCCCCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCCCCCCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H73N11O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883159
Record name Ebiratide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

996.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ebiratide

CAS RN

105250-86-0
Record name Ebiratide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105250860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebiratide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EBIRATIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM5J1V7AUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ebiratide
Reactant of Route 2
Ebiratide
Reactant of Route 3
Ebiratide
Reactant of Route 4
Ebiratide
Reactant of Route 5
Ebiratide
Reactant of Route 6
Ebiratide

Citations

For This Compound
435
Citations
W Pan, WA Banks, AJ Kastin - Experimental neurology, 1997 - Elsevier
… The penetration of the α-MSH/ACTH analogue ebiratide and of TNF, … ebiratide remained unchanged, suggesting that disruption of the BBB did not affect the transport system for ebiratide…
Number of citations: 119 www.sciencedirect.com
A Yamamoto, T Okagawa, A Kotani… - Journal of pharmacy …, 1997 - Wiley Online Library
… the permeation of ebiratide across intestinal … ebiratide was relatively poor. The effects of various absorption enhancers were examined to increase the intestinal permeability to ebiratide. …
Number of citations: 60 onlinelibrary.wiley.com
G Wiemer, HJ Gerhards, FJ Hock, P Usinger… - Peptides, 1988 - Elsevier
The ACTH 4–9 -analog Hoe 427 systemically injected in a dose range from 0.01–10 μg/kg caused a fall in acetycholine (ACh) content in different brain areas of the rat. This effect …
Number of citations: 30 www.sciencedirect.com
T Terasaki, S Takakuwa, A Saheki, S Moritani… - Pharmaceutical …, 1992 - Springer
… Though the primary structure of ebiratide is different from that … have postulated previously that ebiratide crosses the BBB via … Therefore, to confirm that ebiratide is transported through the …
Number of citations: 61 link.springer.com
T Shimura, S Tabata, T Ohnishi, T Terasaki… - Journal of Pharmacology …, 1991 - Citeseer
… the unchanged ebiratide. The total binding and acid-resistant binding of [1251] ebiratide increased with … The [1251} ebiratide binding was significantly inhibited by dansylcadaverine, an …
Number of citations: 66 citeseerx.ist.psu.edu
T Shimura, S Tabata, T Terasaki… - Journal of pharmacy …, 1992 - academic.oup.com
… [ 125 I]ebiratide infusion and HPLC analysis of the dialysate revealed that the intact ebiratide accounted for ≥ 80% total radioactivity. The concentrations of [ 125 I]ebiratide and [ 14 C]…
Number of citations: 40 academic.oup.com
T Okagawa, T Fujita, M Murakami, A Yamamoto… - Life sciences, 1994 - Elsevier
… In order to estimate the intestinal stability of ebiratide [ H-Met(O2)-GIu-His-PheD-Lys-Phe-… ebiratide were determined in the rat small intestinal fluid and mucosal homogenates. Ebiratide …
Number of citations: 36 www.sciencedirect.com
FJ Hock, HJ Gerhards, G Wiemer, P Usinger, R Geiger - Peptides, 1988 - Elsevier
… These experiments investigated the effects of the new ACTH 4–9 analog ebiratide (Hoe 427) [… and eight-arm radial maze) ebiratide was most effective in a dose range of 1–10 μg/kg SC. …
Number of citations: 47 www.sciencedirect.com
T Shimura, S Tabata, S Hayashi - Peptides, 1991 - Elsevier
… Therefore, as an attempt to elucidate the mechanism of action of ebiratide from the pharmacokinetic point of view, we examined the transfer of unchanged ebiratide into the brain and its …
Number of citations: 13 www.sciencedirect.com
JE Sprague, RP Maickel - Life sciences, 1994 - Elsevier
The effects of immobilization stress, isolation stress and administration of Hoe-427 on free-choice consumption of ethanol by Lewis and Sprague-Dawley rats were studied. The animals …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.